(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Overview
Description
“(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” is a compound with the molecular formula C10H8N2O312. It is also known by other names such as “2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid” and "3,4-Dihydro-4-oxo-1-phthalazineacetic acid"12.
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, it has been synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride3. Another study reported a practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib4.Molecular Structure Analysis
The molecular structure of “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” can be represented by the InChI code 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
5. The molecular weight of the compound is 204.18 g/mol5.
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” are not readily available, it has been used in the synthesis of various derivatives. For example, a series of novel 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid derivatives were designed and synthesized6.Physical And Chemical Properties Analysis
The compound “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” has a molecular weight of 204.18 g/mol5. Its InChI code is1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
5.Scientific Research Applications
Antimicrobial and Cytotoxicity Studies
Synthesis and Biological Activity
A study reported the synthesis of 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds exhibited significant antimicrobial activities and were evaluated for cytotoxicity, highlighting their potential in medicinal chemistry (Sridhara et al., 2011).
Antibacterial Activity of Analogues
The synthesis of substituted 3‐(Phthalazine‐1‐ylamino)alkanoic acid containing an imidoxy moiety was conducted, yielding compounds that displayed notable antimicrobial activities (Salvi et al., 2010).
Synthesis of Benzoxazine and Benzothiazine Derivatives
1,4-Benzoxazine Analogues
Compounds such as {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} were synthesized and demonstrated good antibacterial activity against various bacterial strains (Kadian et al., 2012).
1,4-Benzothiazine Derivatives
The study involved the synthesis of (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its derivatives, showing significant antibacterial and antifungal activities (Kalekar et al., 2011).
Other Notable Applications
Synthesis of Phthalazinone Derivatives
A series of new 2-substituted phthalazinone derivatives were synthesized, demonstrating antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).
Anticancer Evaluation
Research focused on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which showed potential anticancer activity, particularly on breast cancer cell lines (Salahuddin et al., 2014).
Safety And Hazards
Specific safety and hazard information for “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” is not readily available in the literature. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The compound “(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid” and its derivatives have potential applications in the field of medicine. For instance, its derivative 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is an impurity of olaparib, a drug used in cancer treatment7. Further research could explore the potential of this compound and its derivatives in various therapeutic applications68.
properties
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQLIHBPGNGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324942 | |
Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |
CAS RN |
25947-11-9 | |
Record name | 25947-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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